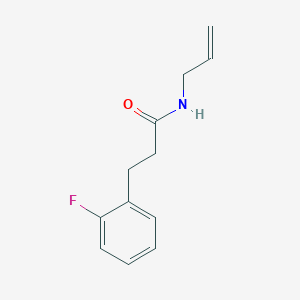

N-allyl-3-(2-fluorophenyl)propanamide

Description

N-allyl-3-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an allyl group on the amide nitrogen and a 2-fluorophenyl group at the third carbon.

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-prop-2-enylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-2-9-14-12(15)8-7-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFCRUIXSBVYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Fluorinated Fentanyl Analogs

Example Compounds :

Key Differences :

The absence of the piperidinyl-phenylethyl moiety in this compound likely eliminates opioid receptor affinity, distinguishing it from fluorofentanyl derivatives. The allyl group may confer distinct metabolic pathways or alternative biological targets.

Other Propanamide Derivatives

Example Compounds :

Key Differences :

| Feature | This compound | 3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide |

|---|---|---|

| Halogenation | Single fluorine at 2-position | Dual chlorine substituents on phenyl ring |

| Backbone Modifications | Allyl group on amide nitrogen | No nitrogen-bound substituents |

Complex Allyl-Substituted Amides

Example Compound :

Key Differences :

| Feature | This compound | Complex Allyl-Substituted Amide |

|---|---|---|

| Structural Complexity | Linear propanamide chain | Cyclopentyl and dimethoxyphenyl groups |

| Functional Groups | Fluorine and allyl only | Hydroxy, silyl ether, and vinyl groups |

The additional functional groups in the complex amide suggest applications in targeted synthesis (e.g., natural product derivatives), whereas this compound’s simplicity may favor broader reactivity or easier scale-up.

Pharmacological and Regulatory Implications

- Fluorine Effects: The 2-fluorophenyl group in this compound may enhance metabolic stability compared to non-fluorinated analogs, similar to fluorofentanyls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.